molecular formula C15H22FN3OS B4656784 4-(3-fluorobenzyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide

4-(3-fluorobenzyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide

Cat. No. B4656784
M. Wt: 311.4 g/mol
InChI Key: YZBGGTAMRRICFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluorobenzyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide, also known as TFB-TAM, is a chemical compound that has gained significant attention in the scientific community due to its potential uses as a research tool. TFB-TAM is a thioamide derivative of piperazine and is a selective agonist for the trace amine-associated receptor 1 (TAAR1).

Mechanism of Action

4-(3-fluorobenzyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide binds selectively to TAAR1 and activates downstream signaling pathways, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation has been shown to modulate neuronal activity and behavior in animal models.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and norepinephrine release, the regulation of locomotor activity and anxiety-like behavior, and the enhancement of cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(3-fluorobenzyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide is its selectivity for TAAR1, which allows for the specific study of this receptor and its downstream effects. However, the limitations of this compound include its potential toxicity and the need for careful dosing and administration in animal models.

Future Directions

There are several potential future directions for the use of 4-(3-fluorobenzyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide in scientific research. These include the investigation of the role of TAAR1 in neuropsychiatric disorders such as schizophrenia and depression, the development of novel therapeutics targeting TAAR1, and the exploration of the molecular mechanisms underlying TAAR1 activation and signaling.
In conclusion, this compound is a promising research tool that has the potential to advance our understanding of TAAR1 function and its role in neuropsychiatric disorders. Further research is needed to fully elucidate the biochemical and physiological effects of this compound and its potential therapeutic applications.

Scientific Research Applications

4-(3-fluorobenzyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been used extensively in scientific research as a tool to study the physiological and biochemical effects of TAAR1 activation. TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain and is involved in the regulation of neurotransmitter release, mood, and behavior.

properties

IUPAC Name

4-[(3-fluorophenyl)methyl]-N-(2-methoxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3OS/c1-20-10-5-17-15(21)19-8-6-18(7-9-19)12-13-3-2-4-14(16)11-13/h2-4,11H,5-10,12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBGGTAMRRICFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)N1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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